2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine
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Overview
Description
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of chloro and nitroso substituents on the benzene ring, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline, followed by reduction to 2-chloro-4-aminophenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Safety measures are also critical due to the potential hazards associated with the chemicals used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-((3-chloro-4-nitrophenyl)methyl)-benzenamine.
Reduction: Formation of 2-chloro-4-((3-chloro-4-aminophenyl)methyl)-benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the nitroso group.
4-Chloro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amine group.
3-Chloro-4-nitrophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is unique due to the presence of both chloro and nitroso groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
119260-67-2 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-nitrosophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7H,5,16H2 |
InChI Key |
ZKHILWNFXSZCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=O)Cl)Cl)N |
Origin of Product |
United States |
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